molecular formula C15H12Br2N2O2S B2503049 2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide CAS No. 1221723-27-8

2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide

Cat. No.: B2503049
CAS No.: 1221723-27-8
M. Wt: 444.14
InChI Key: BAEDWKSZLNJZBN-UHFFFAOYSA-N
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Description

2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide is a chemical compound with the molecular formula C15H11BrN2O2S·HBr It is known for its unique structure, which includes a brominated imidazo[1,2-a]pyridine moiety linked to a benzoic acid derivative via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide typically involves the following steps:

    Formation of 3-Bromoimidazo[1,2-a]pyridine: This intermediate can be synthesized from α-bromoketones and 2-aminopyridines through a one-pot tandem cyclization/bromination reaction.

    Linking to Benzoic Acid Derivative: The 3-bromoimidazo[1,2-a]pyridine is then reacted with a benzoic acid derivative containing a sulfanyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound, known for its biological activity.

    Benzoic Acid Derivatives: Various benzoic acid derivatives with different substituents can be compared to understand the impact of the sulfanyl and brominated imidazo[1,2-a]pyridine moieties.

Uniqueness

2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide is unique due to its combination of a brominated imidazo[1,2-a]pyridine moiety and a benzoic acid derivative linked via a sulfanyl bridge. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S.BrH/c16-14-11(17-13-7-3-4-8-18(13)14)9-21-12-6-2-1-5-10(12)15(19)20;/h1-8H,9H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEDWKSZLNJZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=C(N3C=CC=CC3=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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